Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers
Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the oxazolidinone antibiotic, Tedizolid. This document details its chemical properties, provides insights into its synthesis, and presents a thorough examination of the analytical methods for its use. Furthermore, it delves into the mechanism of action, pharmacokinetics, and antimicrobial activity of its unlabeled counterpart, Tedizolid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Concepts: Introduction to Tedizolid-13C,d3
Tedizolid-13C,d3 is a stable isotope-labeled version of Tedizolid, a potent oxazolidinone antibiotic. The labeling with one Carbon-13 (¹³C) atom and three deuterium (d₃) atoms on the methyl group of the tetrazole ring results in a molecule with a higher molecular weight than the parent compound. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based bioanalytical assays.[1] Its primary function is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Tedizolid quantification in complex biological matrices.
Chemical and Physical Properties
The fundamental properties of Tedizolid-13C,d3 are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 2931763-72-1 |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
| Storage | Recommended storage at -20°C |
Synthesis of Tedizolid-13C,d3
While a detailed, publicly available step-by-step synthesis protocol for Tedizolid-13C,d3 is proprietary, its preparation can be inferred from the known synthetic routes of Tedizolid and general principles of isotopic labeling. The synthesis involves the introduction of the ¹³C,d₃-methyl group at the tetrazole moiety.
A plausible synthetic approach, based on patented methods for Tedizolid synthesis, would involve the coupling of a protected oxazolidinone-phenyl boronic acid derivative with a brominated pyridinyl-tetrazole intermediate. The key step for isotopic labeling would be the alkylation of the tetrazole ring with an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide.
The following diagram illustrates a generalized synthetic pathway.
Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding interaction prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. By blocking this process, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication of susceptible bacteria.
The following diagram illustrates the mechanism of action of Tedizolid.
Pharmacokinetics of Tedizolid
Understanding the pharmacokinetic profile of Tedizolid is essential for interpreting data from studies where Tedizolid-13C,d3 is used as an internal standard. Tedizolid is the active moiety of the prodrug tedizolid phosphate. After administration, tedizolid phosphate is rapidly and extensively converted to tedizolid by phosphatases.
| Pharmacokinetic Parameter | Value (for a 200 mg dose) |
| Bioavailability (oral) | ~91% |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (oral) |
| Plasma Protein Binding | 70-90% |
| Volume of Distribution (Vd) | 67-80 L |
| Elimination Half-life (t½) | ~12 hours |
| Primary Route of Elimination | Feces (as an inactive sulfate conjugate) |
Antimicrobial Activity of Tedizolid
Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following table summarizes the minimum inhibitory concentration (MIC) values for Tedizolid against various clinically relevant bacteria.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |
| Streptococcus pyogenes | 0.12 | 0.25 |
| Streptococcus agalactiae | 0.12 | 0.25 |
| Streptococcus anginosus group | 0.06 | 0.12 |
| Enterococcus faecalis | 0.25 | 0.5 |
| Enterococcus faecium (VRE) | 0.25 | 0.5 |
Experimental Protocols: Quantification of Tedizolid using Tedizolid-13C,d3
The use of Tedizolid-13C,d3 as an internal standard is critical for the accurate quantification of Tedizolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A validated method for the extraction of Tedizolid from human plasma involves solid-phase extraction (SPE).
-
Spiking: To 100 µL of plasma sample, add a known concentration of Tedizolid-13C,d3 solution.
-
Deproteinization: Add 300 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Tedizolid and Tedizolid-13C,d3 with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
UHPLC-MS/MS Analysis
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Tedizolid and Tedizolid-13C,d3 is outlined below.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tedizolid: m/z 371.1 → 163.1
-
Tedizolid-13C,d3: m/z 375.1 → 164.1
-
The following diagram illustrates a typical experimental workflow for the quantification of Tedizolid using Tedizolid-13C,d3.
